Abnormal Cannabidivarin
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Overview
Description
Abnormal Cannabidivarin is a non-intoxicating psychoactive cannabinoid found in Cannabis. It is a homolog of cannabidiol, with the side-chain shortened by two methylene bridges. Although it is usually a minor constituent of the cannabinoid profile, enhanced levels have been reported in certain cannabis strains . This compound has demonstrated anticonvulsant properties in rodent models and is being actively developed for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Abnormal Cannabidivarin involves several steps. One common method includes the cyclization of olivetol with a monoterpene, followed by various chemical modifications to achieve the desired structure . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the cyclization and subsequent modifications.
Industrial Production Methods: Industrial production of this compound often involves the extraction of cannabinoids from cannabis plants, followed by purification and chemical modification. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Abnormal Cannabidivarin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups.
Substitution: Halogenation and other substitution reactions are carried out using reagents like halogens or organometallic compounds.
Major Products:
Scientific Research Applications
Abnormal Cannabidivarin has a wide range of scientific research applications:
Mechanism of Action
. This interaction leads to the activation and subsequent desensitization of the receptor, reducing neuronal hyperexcitability and contributing to its anticonvulsant effects. Additionally, Abnormal Cannabidivarin inhibits the activity of diacylglycerol lipase-α, an enzyme responsible for the synthesis of the endocannabinoid 2-arachidonoylglycerol .
Comparison with Similar Compounds
Cannabidiol (CBD): Both compounds share similar structures but differ in their side-chain lengths.
Tetrahydrocannabivarin (THCV): This compound is another homolog with a different side-chain structure.
Cannabigerovarin (CBGV): Similar in structure, Cannabigerovarin has different biological activities and is less studied compared to Abnormal Cannabidivarin.
Uniqueness: this compound’s unique structure and interaction with specific receptors, such as TRPV1, distinguish it from other cannabinoids. Its non-intoxicating nature and potential therapeutic applications make it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H26O2 |
---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
4-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-propylbenzene-1,3-diol |
InChI |
InChI=1S/C19H26O2/c1-5-6-14-10-15(20)11-18(21)19(14)17-9-13(4)7-8-16(17)12(2)3/h9-11,16-17,20-21H,2,5-8H2,1,3-4H3/t16-,17+/m0/s1 |
InChI Key |
CDGOSXHOMFZLSF-DLBZAZTESA-N |
Isomeric SMILES |
CCCC1=C(C(=CC(=C1)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C |
Canonical SMILES |
CCCC1=C(C(=CC(=C1)O)O)C2C=C(CCC2C(=C)C)C |
Origin of Product |
United States |
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